molecular formula C19H16N4O2S B11151815 N-[(2S)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-1H-indole-2-carboxamide

N-[(2S)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B11151815
M. Wt: 364.4 g/mol
InChI Key: GHRVXXGEDXTOKW-NSHDSACASA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-[(1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features both benzothiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-[(1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole with an appropriate indole derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-2-[(1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactants and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-2-[(1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-BENZOTHIAZOL-2-YL)-2-[(1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole derivatives: Known for their diverse biological activities.

    Indole derivatives: Widely studied for their pharmacological properties.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-2-[(1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is unique due to the combination of benzothiazole and indole moieties in a single molecule, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(2S)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H16N4O2S/c1-11(17(24)23-19-22-14-8-4-5-9-16(14)26-19)20-18(25)15-10-12-6-2-3-7-13(12)21-15/h2-11,21H,1H3,(H,20,25)(H,22,23,24)/t11-/m0/s1

InChI Key

GHRVXXGEDXTOKW-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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